2-Amino-5-methylhistamine
Description
2-Amino-5-methylhistamine (CAS: 89026-20-0) is a histamine derivative with the molecular formula C₆H₁₂N₄ and the IUPAC name 4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine . Structurally, it features an imidazole ring substituted with a methyl group at position 5 and an aminoethyl side chain at position 4 (Figure 1). This compound is of interest in pharmacological research due to its structural similarity to histamine, a critical neurotransmitter and immune modulator. Potential applications include studies on histamine receptor subtypes (e.g., H₃ and H₄) and their roles in inflammation, allergies, and neurological disorders.
Properties
CAS No. |
89026-20-0 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
4-(2-aminoethyl)-5-methyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C6H12N4/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H3,8,9,10) |
InChI Key |
NMHCNWRIEUCNEX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)N)CCN |
Canonical SMILES |
CC1=C(N=C(N1)N)CCN |
Other CAS No. |
89026-20-0 |
Synonyms |
2-amino-5-methylhistamine 2-amino-5-methylhistamine dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Similarities
The molecular formula C₆H₁₂N₄ is shared by multiple compounds, but structural differences dictate distinct properties and applications. Below is a comparative analysis of 2-amino-5-methylhistamine and 1,4-cyclohexanedione dihydrazone (CAS: 68882-60-0), another compound with the same molecular formula:
| Parameter | This compound | 1,4-Cyclohexanedione Dihydrazone |
|---|---|---|
| CAS Number | 89026-20-0 | 68882-60-0 |
| Structure Type | Imidazole derivative | Cyclohexanedione dihydrazone |
| Functional Groups | Aminoethyl, methylimidazole | Dihydrazone, cyclohexanedione |
| Potential Applications | Pharmacological research, receptor studies | Polymer chemistry, crosslinking agent |
| Biological Relevance | High (histamine analog) | Low (industrial use) |
Key Observations :
- Structural Determinants: The imidazole ring in this compound enables hydrogen bonding and π-π interactions, critical for receptor binding. In contrast, the cyclohexanedione dihydrazone’s rigid, non-aromatic structure limits biological activity but enhances thermal stability for industrial applications .
- Reactivity: The aminoethyl group in this compound confers basicity (pKa ~9.5), whereas the dihydrazone’s carbonyl groups are electrophilic, favoring nucleophilic reactions .
Pharmacological vs. Industrial Utility
This compound
- Receptor Affinity: Preliminary studies suggest selectivity for histamine H₃ receptors, which regulate neurotransmitter release in the central nervous system.
- Safety Profile : The compound’s GHS classification includes H315 (skin irritation) and H319 (eye irritation), necessitating careful handling in lab settings .
1,4-Cyclohexanedione Dihydrazone
- Industrial Use: Acts as a crosslinker in polymer synthesis due to its dual hydrazine groups, which form stable covalent bonds with aldehydes and ketones.
Challenges in Comparative Research
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